3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and a propanoic acid moiety attached to the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, or ethanol. The reaction can be catalyzed using bases like sodium acetate, sodium carbonate, or triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.
Condensation Reactions: The propanoic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Condensation Reactions: Catalysts such as sulfuric acid or phosphoric acid are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Some derivatives of this compound have been found to promote plant growth and increase crop yield.
Material Science: Thiazole derivatives are used in the development of advanced materials such as liquid crystals and sensors.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has a similar structure but contains an amino group instead of a bromine atom.
3-Bromopropanoic acid: This compound lacks the thiazole ring and consists of a simple brominated propanoic acid.
Uniqueness
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H6BrNO2S |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)1-2-6(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
HRAPOCFSAJANRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.